
Technical Support Center: Optimizing Western
Blot Stripping with Glycine-HCl Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycine hydrochloride

Cat. No.: B047027 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for optimizing incubation times with glycine-HCl stripping buffer in Western blot

analysis.

Troubleshooting Guide
This guide addresses specific issues that may arise during the stripping and reprobing process

using a low pH glycine-HCl buffer.
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Problem Possible Cause Suggested Solution

Incomplete antibody removal

(persistent signal from the

previous probe)

1. Incubation time is too short:

The buffer may not have had

enough time to dissociate the

antibody-antigen complex

effectively.[1][2] 2. Antibody

affinity is too high: High-affinity

antibodies require more

stringent conditions to be

removed.[2][3] 3. Insufficient

agitation: Uneven exposure of

the membrane to the stripping

buffer.

1. Increase incubation time:

Extend the incubation period in

increments of 10-15 minutes.

[2] 2. Increase temperature:

Incubate the membrane at

37°C to enhance stripping

efficiency.[1][2] For particularly

stubborn antibodies, a brief

incubation at a higher

temperature (e.g., 50°C) may

be necessary, but this

increases the risk of protein

loss.[4] 3. Ensure constant,

gentle agitation during the

entire incubation period.

Loss of target protein signal

after reprobing

1. Prolonged exposure to low

pH: The acidic nature of the

glycine-HCl buffer can cause

some proteins to detach from

the membrane. 2. Harsh

stripping conditions: Elevated

temperatures or extended

incubation times can lead to

protein loss. 3. Membrane

type: Nitrocellulose

membranes are more prone to

protein loss during stripping

compared to PVDF

membranes.[5]

1. Reduce incubation time:

Start with the shortest

recommended incubation time

and optimize from there.[2] 2.

Perform stripping at room

temperature before attempting

higher temperatures.[1][2] 3.

Use a PVDF membrane if you

anticipate multiple stripping

and reprobing cycles.[5] 4.

Ensure the membrane was not

allowed to dry out at any stage

of the Western blot process, as

this can affect protein

retention.[6]

High background on the blot

after reprobing

1. Incomplete removal of the

primary/secondary antibody

complex. 2. Insufficient

washing: Residual stripping

buffer can interfere with

1. Verify complete stripping:

Before reprobing, incubate the

stripped membrane with only

the secondary antibody

followed by the detection
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subsequent antibody

incubations. 3. Inadequate

blocking: The membrane was

not sufficiently blocked before

the new primary antibody was

added.[1][7]

reagent. If any signal is

detected, the stripping was

incomplete and should be

repeated.[2] 2. Increase the

number and duration of

washes after stripping. Use a

buffer like PBS-T or TBS-T.[2]

[6] 3. Perform a fresh blocking

step for at least one hour

before incubating with the new

primary antibody.[1][7]

"Spotty" or uneven signal on

the reprobed blot

1. Uneven drying of the

membrane at any point. 2.

Uneven agitation during

stripping or washing steps. 3.

Antibody aggregation.

1. Keep the membrane

consistently wet throughout the

entire Western blot, stripping,

and reprobing process.[6] 2.

Ensure the membrane is fully

submerged and moves freely

during all incubation and

washing steps. 3. Centrifuge

antibody solutions before use

to pellet any aggregates.

Frequently Asked Questions (FAQs)
1. What is the primary mechanism of a glycine-HCl stripping buffer?

A low pH glycine-HCl stripping buffer works by altering the conformation of the antibodies,

which disrupts the antigen-antibody interaction and causes them to dissociate from the target

protein on the membrane.[8][7][9]

2. How long should I incubate my blot in glycine-HCl stripping buffer?

The optimal incubation time can vary depending on the affinity of the primary antibody and the

abundance of the target protein. A general starting point is 20-30 minutes at room temperature.

[1] However, this may need to be optimized. For high-affinity antibodies or strong signals, the
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incubation time may need to be extended up to 2 hours, or the temperature may be increased

to 37°C.[1][2]

3. Can I reuse the glycine-HCl stripping buffer?

It is not recommended to reuse the stripping buffer. For optimal and consistent results, always

use a fresh solution for each stripping procedure.[10]

4. How many times can a Western blot be stripped and reprobed?

The number of times a blot can be successfully stripped and reprobed depends on several

factors, including the membrane type, the nature of the target protein, and the stripping

conditions used. Generally, a membrane can be stripped and reprobed 2-3 times. Some

researchers have reported up to ten cycles, but with each cycle, there is a risk of protein loss,

which can affect the signal intensity.[5]

5. Should I use a PVDF or nitrocellulose membrane if I plan to strip and reprobe?

PVDF membranes are generally recommended for stripping and reprobing as they have a

higher protein binding capacity and are more durable, leading to less protein loss during the

stripping process compared to nitrocellulose membranes.[5]

Experimental Protocols
Mild Glycine-HCl Stripping Protocol
This protocol is a good starting point for most antibodies.

Wash: After initial detection, wash the membrane three times for 5 minutes each in a wash

buffer (e.g., PBS-T or TBS-T) to remove residual chemiluminescent substrate.

Strip: Incubate the membrane in the glycine-HCl stripping buffer (see composition below) for

10-20 minutes at room temperature with gentle agitation.[3]

Wash: Wash the membrane three times for 5 minutes each in wash buffer.

Verify Stripping (Optional but Recommended): Incubate the membrane with only the

secondary antibody used in the initial detection, followed by washing and incubation with the
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detection reagent. If no signal is observed, stripping was successful.[7]

Block: Perform a fresh blocking step for at least 1 hour at room temperature.

Reprobe: Incubate the membrane with the new primary antibody and proceed with the

standard Western blot detection protocol.

Glycine-HCl Stripping Buffer Composition
Component Concentration Purpose

Glycine 15 g/L (~0.2 M)
Main stripping agent; disrupts

antibody-antigen interaction.

SDS 1 g/L (0.1%)
Detergent that aids in antibody

removal.

Tween 20 10 mL/L (1%)

Surfactant that helps to wet the

membrane and prevent non-

specific binding.

HCl To pH 2.2

Creates the low pH

environment necessary for

stripping.

Ultrapure Water To 1 L Solvent.

This composition is based on a commonly cited "mild" stripping buffer formulation.[5][6]

Quantitative Data Summary
The following table summarizes typical incubation times and temperatures for glycine-HCl

based stripping buffers. Optimization within these ranges is often necessary.
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Stripping Condition Incubation Time Temperature Notes

Mild 5 - 30 minutes Room Temperature

A good starting point

for most applications.

[2]

Intermediate 30 - 60 minutes Room Temperature
For antibodies with

higher affinity.[1]

Enhanced 30 minutes - 2 hours 37°C

For high-affinity

antibodies or when

room temperature

stripping is

incomplete.[1]

More Stringent 20 minutes 80°C

Use with caution as

this can lead to

significant protein

loss.[11]

Visualizations
Western Blot Stripping and Reprobing Workflow
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Figure 1: Western Blot Stripping and Reprobing Workflow
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Caption: Workflow for stripping and reprobing a Western blot membrane.
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Troubleshooting Logic for Incomplete Stripping

Figure 2: Troubleshooting Incomplete Antibody Stripping
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Caption: Decision tree for troubleshooting incomplete antibody removal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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